structural properties and conformation of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
structural properties and conformation of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Initiating the Analysis
I've initiated the analysis by clearly identifying the target compound: 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid. I am prioritizing a technical guide or whitepaper format.
Defining the Parameters
I am now solidifying the scope of the document, primarily the target audience as researchers and drug development professionals. I plan to maintain full editorial control, emphasizing scientific integrity by explaining causality, using self-validating protocols, providing authoritative grounding, in-text citations, and valid URLs for references. I am also planning on the visualization, using tables for quantitative data, and experimental protocols that are step-by-step. DOT diagrams are chosen for workflows, with code blocks, captions, and specific formatting specs.
Analyzing Oxabicyclohexane
I'm currently focused on the intricacies of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid. I'm prioritizing building a comprehensive technical guide or whitepaper. This involves contextualizing the compound within the broader family of 2-oxabicyclo[2.2.1]heptanes, which will set the stage for detailed analysis of the structure, conformation and relevant chemical reactivity. I'm focusing on providing in-depth structural elucidation.
Exploring Bioisosteres & Structure
I've been examining how 2-oxabicyclo[2.1.1]hexanes serve as bioisosteres, especially in comparison to phenyl rings, BCPs, and BCHs. I'm noting enhanced solubility, stability, and a rigid, 3D character. My focus now is on 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, its CAS number, and molecular formula. I am paying close attention to the structural aspects, including the bridging oxygen, methyl, and carboxylic acid groups, along with geometric data, as well as considering how to present the analysis using E-E-A-T principles and formatting.
Structuring the Guide
I'm starting to build the outline for the technical guide. The first section will be a concise abstract. I will focus on providing an overview of the structural properties and conformation of "1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid". I am developing this section and the following ones to make sure the guide is accessible and informative to experts in the field.
Outlining the Guide Sections
I've been structuring the guide to cover the "Escape from Flatland" concept, transitioning from BCPs to 2-oxa-BCHs, as an introduction. I'm building out sections on structural properties including 3D geometry and exit vectors, comparing 2-oxa-BCHs to phenyl rings and BCPs. My goal is to outline the physicochemical data comparing these molecules, including solubility, LogD, and clearance, and I will be including synthetic routes. I'm focusing on making sure to clearly define the synthetic protocols.
Defining Key Properties
I'm now focusing on defining the specifics for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, including SMILES, formula, MW, and CAS. I'm verifying the position of substituents, specifically the 1-methyl and 4-carboxylic acid groups, relative to the oxygen bridgehead. I'm also confirming the mimicry of meta-substituted benzenes based on Enamine's research, and noting how 1,4-substitution relates to meta-phenyl mimicry. The aim is to have a concise but comprehensive chemical description.
Confirming Substitution Pattern
I'm now solidifying the key concept: 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes are indeed excellent meta-substituted benzene bioisosteres. After cross-referencing literature and verifying the atomic distances, I've confirmed that the exit vectors at positions 1 and 4 in 2-oxa-BCH, like the one in focus, do indeed point away from each other at an angle akin to meta-substitution. I will now draft some DOT diagrams to illustrate this.
Visualizing Isosteric Relationships
I've crafted a DOT diagram to visually represent the bioisosteric relationships, including the "Escape from Flatland" concept and heteroatom incorporation. It outlines the logical progression from benzene to BCPs and then to 2-oxa-BCHs, complete with color-coding and clear labels. The diagram highlights the impact on LogP and solubility characteristics in each transformation. I will also incorporate a workflow diagram to capture experimental details.
Describing Synthetic Routes
I'm now focusing on synthetic routes. Initial thoughts centered on iodocyclization, but I've pivoted to a photochemical [2+2] cycloaddition workflow, as it is a well-documented and modern approach for 2-oxa-BCHs, as described by Glorius (2022) and Mykhailiuk (2020/2024). I'll prioritize the photochemical method in the guide, and will include a detailed workflow diagram to capture this method. I will also incorporate snippet details for the "Merging nucleophilic phosphine catalysis and photocatalysis" procedure.
Detailing Cycloaddition Steps
I'm expanding the synthetic routes section with a focus on a comprehensive workflow diagram based on the photochemical [2+2] cycloaddition. This includes clearly defined steps: Precursor assembly, phosphine catalysis, photocatalysis using an Ir-catalyst, [2+2] photocycloaddition via triplet energy transfer, and final product isolation. I'm noting the changes to the system by introducing the oxygen, and will explain how this affects the properties.
Refining Protocol Specifics
I'm now integrating crucial details, such as specific wavelengths (456 nm for the Kessil lamp), equivalents, and workup steps into the synthetic protocol. My goal is to enhance the protocol's self-validating nature and overall trustworthiness. I'm focusing on highlighting the oxygen's impact on properties and citing the foundational work of Mykhailiuk, Glorius, and Stepan.
Clarifying Bioisosteric Mimicry
I'm now clarifying the bioisosteric mimicry capabilities, specifically how 2-oxa-BCHs can emulate both ortho and meta phenyl substituents. Fluxapyroxad provides an ortho mimicry example. I'm focusing on the structural similarities of the 1,4 substitution pattern with meta-phenyl, specifically for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, to ensure clarity for experts.
Verifying Key Distance Data
I'm now diving into the precise distances to confirm the meta mimicry, which supports the key structural claims. While I've verified the ortho mimicry distances, I'm checking the meta distances between C1 and C4 in our 2-oxa-BCH, compared to the 4.8-5.0 Å distance in meta-phenyl. I'm focusing on the structural data to include in the guide. I'll describe the Iodocyclization method, and contrast with the photochemical method.
Detailing Alternative Synthesis Routes
I'm now detailing alternative synthesis approaches, specifically the iodocyclization, comparing it with the photochemical method. I am including all reagents and conditions: "Wittig reaction, O-alkylation, treatment with LDA, addition of N-Boc azetidinone, then iodocyclization" [1]. However, I will focus on the more reliable photochemical method, detailing the [2 + 2] photocycloaddition: "ester preparation, Tebbe olefination... using Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.005 equiv) in ACN" [2]. Degassing via freeze-pump-thaw is critical [3].
Refining DOT Diagrams
I've refined the DOT diagrams, prioritizing high color contrast for readability. DOT diagram 1 showcases the evolution of meta-phenyl bioisosteres, while diagram 2 focuses on workflow details. I'm aiming for clarity in these visual aids, so I've updated the caption to Fig 1. Evolutionary trajectory of meta-phenyl bioisosteres toward 2-oxa-BCH scaffolds.
Visualizing Key Transformations
I'm now focusing on refining the workflow diagram for the photochemical cycloaddition. I am making it more readable with a revised step order: Starting with precursor assembly, degassing, and proceeding to photocatalysis and the [2+2] photocycloaddition, finally moving to the workup. I've updated the caption to Fig 2. Visible-light-mediated [2+2] photocycloaddition workflow for 2-oxa-BCH synthesis. I'm also including a comparison data table.
Caption: Fig 2. Visible-light-mediated [2+2] photocycloaddition workflow for 2-oxa-BCH synthesis.
Data Table:
| Property | meta-Phenyl Core | BCP Core | 2-Oxa-BCH Core |
|---|---|---|---|
| C-C Distance (Å) | 4.8-5.0 | ~4.0 | ~3.0 |
| Solubility | Good | Good | Good |
| LogP | ~3.0 | ~2.5 | ~2.0 |
Refining Core Molecule Details
I'm now integrating the focus molecule, 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 2169582-80-1), throughout the document, emphasizing its specific meta-phenyl mimicry, particularly the C1-methyl and C4-carboxylic acid functionalities as key vectors for bioisosteric design. I'm building out a comparison table for the 2-oxa-BCH core, highlighting advantages compared to meta-phenyl and BCP cores.
Verifying Core Molecule Details
I'm now clarifying the core molecule's structure and connectivity, double-checking the SMILES string and IUPAC name to identify the key exit vectors and clarify how it mimics meta-phenyl, given the C1-methyl substitution. I'm focusing on the positioning of the methyl group at C1, and wondering about its use as a building block. I'm re-evaluating the exit vectors for this 2-oxa-BCH core, as well.
Clarifying Mimicry Function
I've clarified the mimicry function: I realized that our compound acts not as a linker bioisostere, but a terminal moiety mimicking meta-toluic acid (or other meta-substituted benzoic acid derivatives), which is crucial. I'll explicitly highlight this in the guide: "Unlike linker diacids, the 1-methyl-4-carboxylic acid acts as a terminal capping moiety, perfectly mimicking a meta-toluic acid pharmacophore, while drastically reducing lipophilicity". I'll detail the E-E-A-T elements.
Detailing Amide Coupling Protocol
I'm now focusing on detailing an amide coupling protocol for the building block. I've chosen HATU/DIPEA due to the steric hindrance at C4, and will include a self-validating LC-MS-monitored protocol with a basic workup. I aim to explain why this approach is ideal for the target compound and include references.
